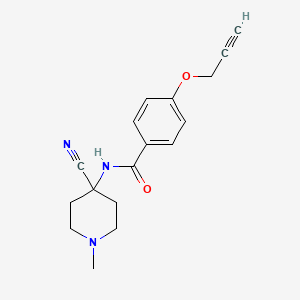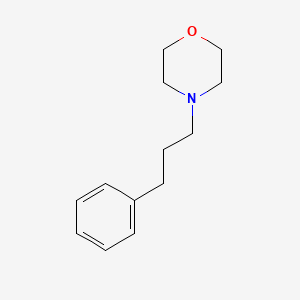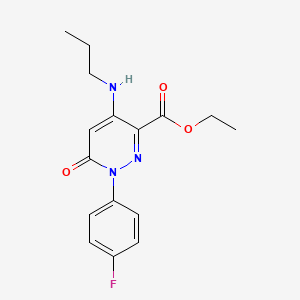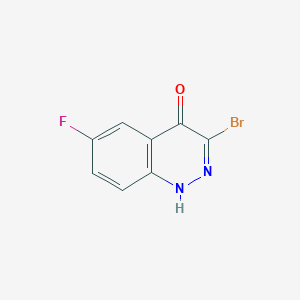![molecular formula C15H14N4O B2713022 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 895360-72-2](/img/structure/B2713022.png)
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and is further substituted with phenyl and ethanone groups. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mécanisme D'action
Target of Action
Triazolopyrimidines are known to interact with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds . .
Mode of Action
The mode of action of triazolopyrimidines generally involves binding to their target enzymes or receptors, leading to changes in cellular processes
Biochemical Pathways
Triazolopyrimidines can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability. Some triazolopyrimidines have been found to have good oral bioavailability
Méthodes De Préparation
The synthesis of 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors One common synthetic route includes the cyclocondensation of hydrazine derivatives with β-diketones, followed by the formation of the triazole ring through a cyclization reactionIndustrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups under appropriate conditions.
Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions, forming various fused ring systems
Applications De Recherche Scientifique
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activity, including anticancer, antimicrobial, and antiviral properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its biological activity, the compound is investigated for potential therapeutic applications, including drug development for cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as photophysical and electronic characteristics .
Comparaison Avec Des Composés Similaires
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. Similar compounds include:
Pyrazolo[1,5-a]pyrimidines: These compounds share the fused ring system but differ in their substitution patterns and functional groups.
Triazolopyrimidines: These compounds have similar core structures but may have different substituents, leading to variations in their chemical and biological properties.
Purine analogues: These compounds are structurally related and exhibit similar biological activities, such as enzyme inhibition and anticancer properties .
Propriétés
IUPAC Name |
1-(5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-13(11(3)20)10(2)19-15(16-9)17-14(18-19)12-7-5-4-6-8-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEKCMOXLJFJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C3=CC=CC=C3)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2712939.png)
![[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2712941.png)

![1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2712944.png)

![1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2712948.png)
![3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2712949.png)
![(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride](/img/structure/B2712950.png)

![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2712960.png)


